3-氯-N-丙基苯甲酰胺

描述

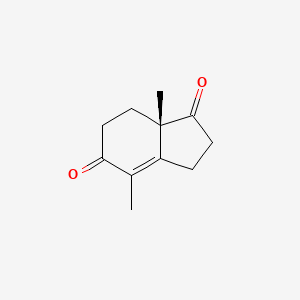

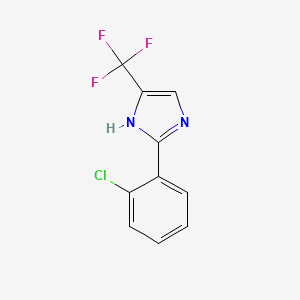

3-chloro-N-propylbenzamide is a chemical compound with the molecular formula C10H12ClNO . It is a member of the class of benzamides that is benzamide substituted by a propyl group at the N atom .

Synthesis Analysis

The synthesis of 3-chloro-N-propylbenzamide could potentially involve reductive amination using cobalt-based nanoparticles . This process involves the reaction of carbonyl compounds (aldehydes, ketones) with ammonia or amines in the presence of a reducing agent to form corresponding amines . Another possible method could be through direct condensation of carboxylic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 3-chloro-N-propylbenzamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry . These techniques can provide rich information regarding both conformational and interactional dynamics occurring on time scales ranging from picoseconds to seconds or even days .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-propylbenzamide could include reductive aminations and direct condensation of carboxylic acids and amines . These reactions are widely applied for the preparation of different kinds of amines, as well as a number of pharmaceuticals and industrially relevant compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-propylbenzamide can be determined using various analytical techniques. According to the data available, it has a molecular weight of 163.22 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count can also be computed .科学研究应用

合成与表征

- 苯甲酰胺衍生物合成:3-氯-N-丙基苯甲酰胺是合成非肽类小分子拮抗剂苯甲酰胺衍生物的关键中间体,这些衍生物已被评估其生物活性 (H. Bi, 2015)。

- 氯虫苯甲酰胺合成:它通过一系列反应(包括酯化、还原、氯化和氨解)用于合成重要的杀虫剂氯虫苯甲酰胺 (陈一芬、李爱霞、解亚飞,2010)。

- 分子结构建模:该化合物的衍生物已使用 X 射线衍射和 DFT 计算等技术对其分子结构进行了研究,提供了分子间相互作用对分子几何形状影响的见解 (Sedat Karabulut 等,2014)。

化学性质和应用

- 结构构型研究:已使用核磁共振光谱和 X 射线单晶衍射法探索了类似衍生物的绝对构型和结构变化。这些研究有助于理解该化合物的反应性和潜在的药用应用 (A. M. Galal 等,2018)。

- 抗菌剂合成:已合成 3-氯-N-丙基苯甲酰胺的衍生物并评估了其对各种病原菌和真菌菌株的抗菌活性,突出了它们在制药应用中的潜力 (Naureen Aggarwal 等,2013)。

药理和生物研究

- 抗抑郁药不对称合成:该化合物用作手性中间体,用于合成抗抑郁药,利用其特定的立体化学 (Y. Choi 等,2010)。

- 癌症研究:它参与了尼克酰胺衍生物的合成,这些衍生物正在优化以开发新的潜在抗癌剂。这展示了它在药物化学研究中的作用 (唐忠海等,2017)。

- 抗惊厥药:已设计和合成了衍生物作为抗惊厥药,表明它们在治疗神经系统疾病方面的潜力 (M. Faizi 等,2017)。

先进材料和化学分析

- 同位素丰度测定:已使用气相色谱-质谱法研究了该化合物的同位素丰度比,为生物化学和农业化学等领域做出了贡献 (M. Trivedi 等,2016)。

安全和危害

未来方向

The future directions for 3-chloro-N-propylbenzamide could involve further exploration of its synthesis methods, particularly focusing on sustainable and cost-effective processes . Additionally, more research could be conducted to understand its mechanism of action and potential applications in various fields.

属性

IUPAC Name |

3-chloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMSRHNEAANECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)

![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)

![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)